(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group and a methylpyrazolyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Propenone Backbone: The propenone backbone is formed through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Methylpyrazolyl Group: The methylpyrazolyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Conversion to alcohols or alkanes.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H12F2N2O2 |
---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H12F2N2O2/c1-18-9-11(8-17-18)12(19)7-6-10-4-2-3-5-13(10)20-14(15)16/h2-9,14H,1H3/b7-6+ |
InChI Key |
YLENXWDTQZRSIB-VOTSOKGWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)/C=C/C2=CC=CC=C2OC(F)F |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C=CC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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